Potassium tetrakis(4-tert-butylphenyl)borate
Overview
Description
Potassium tetrakis(4-tert-butylphenyl)borate is a chemical compound with the molecular formula C40H52BK and a molecular weight of 582.75 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves four-fold halogen–lithium exchange in potassium tetrakis (iodophenyl)borates and tetrakis (4′-bromobiphenylyl)borate) using t-BuLi in THF at −78 °C followed by treatment of the resulting tetralithio intermediates with electrophiles .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C40H52BK .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature. It has a melting point of over 300°C .Scientific Research Applications
Synthesis and Structural Impact
- Synthesis of Tetraarylborates: A novel protocol for the preparation of functionalized tetraarylborates, including Potassium Tetrakis(4-tert-butylphenyl)borate, is reported. This involves halogen-lithium exchange followed by treatment with electrophiles. The crystal structures of some related compounds are determined, highlighting the influence of the cation and polar functional group on the supramolecular architecture (Tomaszewski et al., 2018).
Analytical Chemistry Applications
- Reagent Properties in Analytical Chemistry: this compound exhibits properties useful in analytical chemistry, such as forming precipitates with various cations. This suggests its potential as a derivative suitable for qualitative analysis (Jarzembowski et al., 1965).
Chemical Sensors and Detection
- Use in Chemical Sensors: The compound's utility in chemical sensors for detecting certain aromatic cations and metal ions is explored. Complexation behavior and the stability of complexes have been studied, indicating the potential of borate derivatives in ion-selective electrodes (Alaviuhkola et al., 2005).
Solid State and Crystallography
- X-ray Structure Analysis: The solid-state structure of this compound was analyzed, revealing significant insights into its crystallization and molecular arrangement. This analysis aids in understanding the material's properties at the molecular level (Soares et al., 2004).
Electropolymerization and Material Science
- Electropolymerization Studies: Research on the electropolymerization of similar borate compounds shows different outcomes based on experimental conditions, highlighting the potential application in creating specific types of polymer films (Fabre, 2001).
Ion Recognition and Environmental Applications
- Ion Recognition in Environmental Samples: this compound is evaluated as an ionophore for the detection of Zn(II) ions in biological and environmental samples. Its selectivity and response time make it a valuable tool for trace-level estimation of zinc in various contexts (Singh et al., 2007).
Properties
IUPAC Name |
potassium;tetrakis(4-tert-butylphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52B.K/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12;/h13-28H,1-12H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPXNGBLXJXCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52BK | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635699 | |
Record name | Potassium tetrakis(4-tert-butylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401818-78-8 | |
Record name | Potassium tetrakis(4-tert-butylphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 401818-78-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.